N-Naphthalen-2-YL-2-nitro-benzamide
Description
N-Naphthalen-2-YL-2-nitro-benzamide (C₁₇H₁₂N₂O₃) is a benzamide derivative featuring a naphthalene moiety linked via an amide bond to a 2-nitro-substituted benzene ring.
Properties
CAS No. |
6307-09-1 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-nitrobenzamide |
InChI |
InChI=1S/C17H12N2O3/c20-17(15-7-3-4-8-16(15)19(21)22)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,20) |
InChI Key |
ORAJHZFYEBEAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-2-YL-2-nitro-benzamide typically involves the reaction of 2-nitrobenzoic acid with naphthalen-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-2-YL-2-nitro-benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The naphthalene ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: N-Naphthalen-2-YL-2-amino-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Naphthoquinones or other oxidized naphthalene derivatives.
Scientific Research Applications
N-Naphthalen-2-YL-2-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Naphthalen-2-YL-2-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Nitro vs. This may influence solubility, bioavailability, and binding affinity in biological systems.
- Naphthoquinone Derivatives: NCDDNB () incorporates a 1,4-dioxo-naphthalene core, which is redox-active and contributes to its potent cytotoxicity (IC₅₀ = 2.5 μM in PC-3 cells). The absence of this quinone moiety in the target compound suggests divergent mechanisms of action.
Physicochemical Properties
- Melting Points : Nitro-substituted benzamides (e.g., compound (16): mp 261°C ) exhibit higher melting points than chloro analogues (e.g., 4-Chloro-N-(naphthalen-2-yl)benzamide), likely due to stronger intermolecular dipole interactions.
- Solubility : The nitro group may reduce aqueous solubility compared to hydroxy-substituted derivatives (e.g., compound (11) in ), impacting formulation strategies.
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